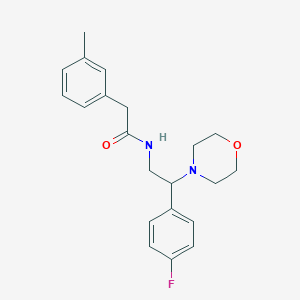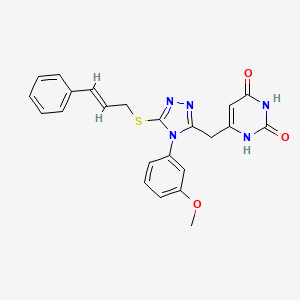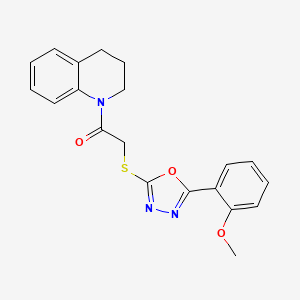![molecular formula C16H22N2O4S B2509874 4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide CAS No. 1356819-57-2](/img/structure/B2509874.png)
4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide is a chemical entity that appears to be related to the class of sulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential in medicinal chemistry. The specific structure of this compound suggests that it may have unique physicochemical properties and possibly interesting interactions with biological targets.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the formation of a sulfonyl group attached to an aromatic ring, as seen in the synthesis of macrocyclic aromatic ether sulfones. For instance, a macrocyclic arylene ether sulfone with carboxylic groups was synthesized using pseudo high dilution techniques, starting from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid, followed by cyclocondensation to yield the bifunctionalized macrocycle . Although the synthesis of the specific compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of these compounds. For example, a study on sulfonamide derivatives of oxamide, dithiooxamide, and biuret revealed that intramolecular hydrogen bonds in these compounds increase their stability, especially in thiocarbonyl compounds . The molecular structure of 4-[[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide likely features similar intramolecular interactions, which could be elucidated through spectroscopic methods and theoretical calculations.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including complex formation with metal ions. For instance, ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been shown to form complexes with Cu(II), Co(II), and Ni(II), with their solubility products determined . This suggests that the compound may also have the ability to form complexes with metal ions, which could be of interest in coordination chemistry or as potential metallopharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as acid-base behavior, solubility, and chemical stability, are important for their practical applications. The physicochemical properties of related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied, providing insights into their behavior in different environments . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of sulfonamide-based drugs, as well as their potential environmental impact.
科学的研究の応用
Fluorescent Molecular Probes
The synthesis and utilization of fluorescent solvatochromic dyes, which are compounds with similar sulfonylamino and carboxamide functionalities, have been explored for developing ultrasensitive fluorescent molecular probes. These probes are used to study a range of biological events and processes due to their strong solvent-dependent fluorescence, which arises from an intramolecular charge transfer. Such compounds exhibit long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts, making them valuable in fluorescent imaging and molecular sensing applications (Diwu et al., 1997).
Anticonvulsant Enaminones
The crystal structures and hydrogen bonding characteristics of anticonvulsant enaminones have been studied. While not directly related to the exact compound , this research area highlights the importance of sulfonylamino and carboxamide groups in medicinal chemistry, particularly in the development of anticonvulsant drugs. Understanding the structural and electronic properties of such compounds can lead to the design of new therapeutic agents with improved efficacy and safety profiles (Kubicki et al., 2000).
Aromatic Polyamides
Research into the synthesis of novel macrocyclic aromatic ether sulfones and polyamides via direct condensation has shown the versatility of sulfone and carboxamide functionalities in polymer science. These compounds contribute to the development of materials with unique properties, such as high thermal stability and chemical resistance, which are essential for various industrial applications, including high-performance fibers and engineering plastics (Rodewald & Ritter, 1997).
Drug Metabolism Studies
In drug metabolism studies, compounds containing sulfonylamino groups, akin to the one , have been used to understand the metabolic pathways and profiles of pharmaceutical substances. Such studies are crucial for identifying potential metabolites and assessing the pharmacokinetics of new drug candidates, ensuring their safety and efficacy before clinical use (Zmijewski et al., 2006).
特性
IUPAC Name |
4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-2-4-14(5-3-13)6-11-23(20,21)18-12-16(15(17)19)7-9-22-10-8-16/h2-6,11,18H,7-10,12H2,1H3,(H2,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBONSKXDIJSMO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(4-Methylphenyl)ethenesulfonamido]methyl}oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)


![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)


![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)

![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)
